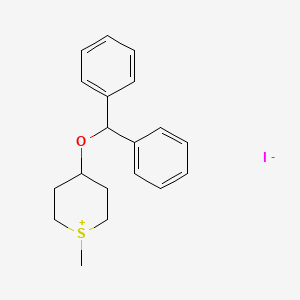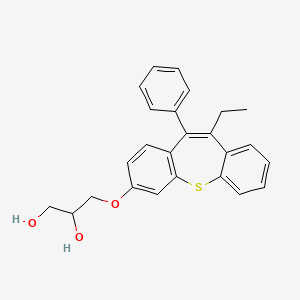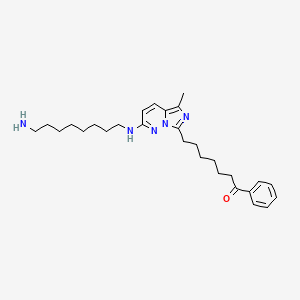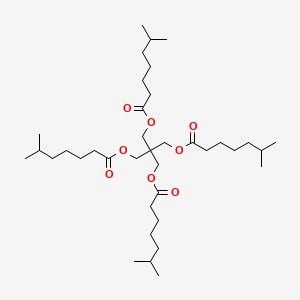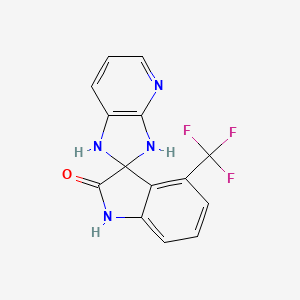
Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, (R)-, mono(trifluoroacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) typically involves the reaction of thiazolidine-4-carboxylic acid with acetylcysteamine in the presence of trifluoroacetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
化学反应分析
Types of Reactions
Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
科学研究应用
Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Thiazolidine-4-carboxylic acid: A precursor in the synthesis of Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate).
Acetylcysteamine: Another precursor used in the synthesis.
Sulfoxides and sulfones: Products of oxidation reactions involving similar compounds.
Uniqueness
Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential biological activities.
属性
CAS 编号 |
147529-83-7 |
|---|---|
分子式 |
C10H15F3N2O4S2 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
S-[2-[[(4R)-1,3-thiazolidine-4-carbonyl]amino]ethyl] ethanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2O2S2.C2HF3O2/c1-6(11)14-3-2-9-8(12)7-4-13-5-10-7;3-2(4,5)1(6)7/h7,10H,2-5H2,1H3,(H,9,12);(H,6,7)/t7-;/m0./s1 |
InChI 键 |
UCBPUJBUXMTHPZ-FJXQXJEOSA-N |
手性 SMILES |
CC(=O)SCCNC(=O)[C@@H]1CSCN1.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(=O)SCCNC(=O)C1CSCN1.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



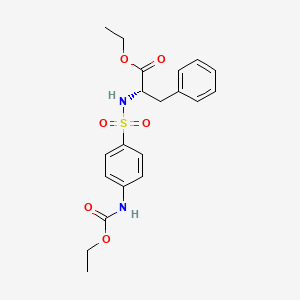
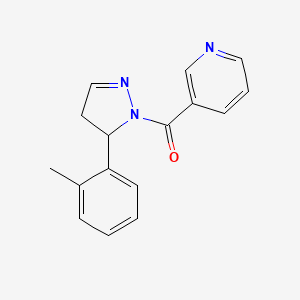
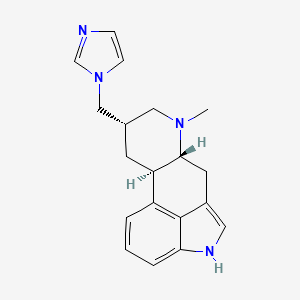
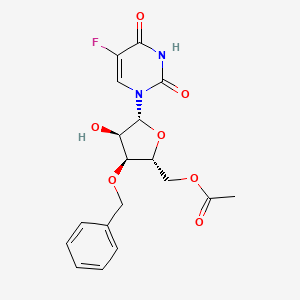
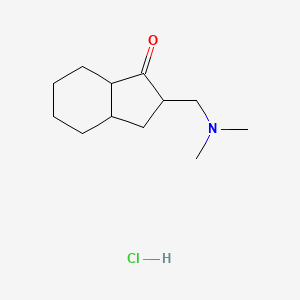
![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)
